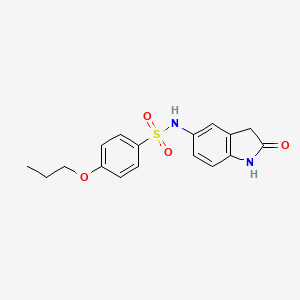

N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-2-9-23-14-4-6-15(7-5-14)24(21,22)19-13-3-8-16-12(10-13)11-17(20)18-16/h3-8,10,19H,2,9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQXQQNVLXJTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide typically involves the condensation of 5-aminooxindole with 4-propoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indolinone moiety can be oxidized to form corresponding oxindole derivatives.

Reduction: The compound can be reduced to form indoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, particularly enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby disrupting signaling pathways that are crucial for cancer cell survival and proliferation. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their function and leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

FC85: (3Z)-N-(3-((1H-Imidazol-5-yl)-Methylene)-2-Oxoindolin-5-yl)-4-Methylbenzenesulfonamide

- Structural Differences: FC85 substitutes the propoxy group with a methyl group and introduces an imidazole ring via a Knoevenagel condensation. This modification creates a conjugated system that may enhance π-π stacking interactions with biological targets .

- Functional Impact : The imidazole moiety in FC85 likely contributes to apoptosis induction and kinase inhibition, as seen in spirooxindole-pyrrolidine derivatives like ISA27 . In contrast, the propoxy group in the target compound may prioritize solubility and carboxyanhydrase inhibition, as observed in sulfonamide-based anticancer agents .

Udenafil Derivatives: 4-Propoxybenzenesulfonamide Core in PDE5 Inhibitors

- Structural Similarities : Udenafil and its metabolite N-Desalkyludenafil share the 4-propoxybenzenesulfonamide group but incorporate a pyrazolo-pyrimidine core instead of 2-oxoindoline .

- Functional Divergence : While the target compound’s 2-oxoindoline core is associated with kinase inhibition (e.g., PDK1/Akt pathway), Udenafil’s pyrazolo-pyrimidine structure confers PDE5 inhibitory activity for erectile dysfunction . This highlights how core scaffolds dictate pharmacological profiles despite shared substituents.

Methanesulfonamide and Urea Derivatives

- Compound 16 : (3Z)-N-(2-Oxo-3-((1H-Imidazol-5-yl)Methylene)Indolin-5-yl)Methanesulfonamide replaces the propoxybenzenesulfonamide with a smaller methanesulfonamide group. The reduced steric bulk may improve binding to compact active sites but diminish lipophilicity .

- Compound 18 : A urea-linked derivative (1-(4-(Methylthio)Phenyl)-3-(2-Oxoindolin-5-yl)Urea) demonstrates how replacing sulfonamide with urea alters hydrogen-bonding capacity and target specificity, shifting activity toward multi-kinase inhibition .

Quantitative Comparison Table

Mechanistic and Pharmacological Insights

- Sulfonamide Role : The sulfonamide group in all compounds facilitates hydrogen bonding with enzymes like carbonic anhydrase or kinases, but its orientation and steric effects vary with substituents. For example, the propoxy group in the target compound may stabilize hydrophobic pockets in kinase domains, while FC85’s imidazole enhances interaction with polar residues .

- Impact of Alkoxy Chains : Propoxy groups (C3 chain) balance lipophilicity and metabolic stability better than shorter chains (e.g., methoxy) or bulkier groups, as seen in Udenafil’s pharmacokinetic profile .

Biological Activity

N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a sulfonamide compound characterized by its unique indolinone core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. Its specific substitution pattern enhances its lipophilicity, aiding in cellular penetration and interaction with biological targets.

The primary mechanism of action for N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. By binding to the active sites of these enzymes, the compound disrupts signaling pathways, ultimately leading to apoptosis in cancer cells. This mechanism positions it as a promising candidate for further development as an anticancer agent .

Anticancer Properties

Research indicates that N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). The compound's efficacy is attributed to its structural features that allow effective enzyme binding and inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indolinone core and the sulfonamide group can influence potency and selectivity against various targets. For instance, the propoxy group enhances lipophilicity, which is vital for improving bioavailability and cellular uptake .

In Vitro Studies

Recent studies have utilized the MTT assay to evaluate the antiproliferative activity of N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide. Results indicate that this compound exhibits low micromolar cytotoxicity against targeted cancer cell lines, supporting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds possessing similar indolinone structures reveals that N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide has distinct advantages due to its specific substitution pattern. For example, while other derivatives like N-(2-oxoindolin-3-ylidene)acetohydrazides also show anticancer properties, they may not achieve the same level of potency or selectivity as this sulfonamide derivative .

| Compound Name | Structure Type | Biological Activity | Remarks |

|---|---|---|---|

| N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide | Sulfonamide | High potency against cancer cell lines | Unique substitution pattern enhances activity |

| N-(2-oxoindolin-3-ylidene)acetohydrazides | Indolinone derivative | Moderate anticancer activity | Less potent compared to target compound |

| N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide | Indolinone derivative | Variable activity | Structural modifications affect efficacy |

Q & A

Q. Q1: What are the standard synthetic routes for N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-propoxybenzenesulfonyl chloride) with 5-amino-2-oxindole. Key steps include:

- Amination : Reacting 5-nitro-2-oxindole under hydrogenation (H₂, Pd/C catalyst) to yield 5-amino-2-oxindole (84% yield) .

- Sulfonamide Formation : Treating 5-amino-2-oxindole with 4-propoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM/MeOH) under basic conditions (e.g., K₂CO₃) .

Optimization Tips : - Use stoichiometric control to minimize side reactions (e.g., over-sulfonation).

- Purify intermediates via crystallization (e.g., ethanol) to enhance purity .

Q. Q2: How can NMR spectroscopy confirm the structure of N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide?

Methodological Answer: Critical NMR signals include:

- ¹H NMR :

- A singlet at δ ~10.5 ppm for the sulfonamide NH.

- Doublets for aromatic protons on the indole (δ 6.5–7.2 ppm) and sulfonamide benzene (δ 7.3–7.8 ppm).

- Propoxy group signals: –OCH₂CH₂CH₃ (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) .

- ¹³C NMR :

- Carbonyl (C=O) at δ ~170 ppm for the 2-oxindole moiety.

- Sulfonamide S=O carbons at δ ~125–135 ppm .

Advanced Research Questions

Q. Q3: How can crystallographic data resolve ambiguities in the molecular conformation of N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide?

Methodological Answer:

- Use SHELX software (e.g., SHELXL, SHELXS) for structure refinement. Key steps:

- Challenges :

Q. Q4: What strategies address contradictory biological activity data in N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide across different assays?

Methodological Answer:

- Assay-Specific Variables :

- Data Reconciliation :

- Cross-validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric).

- Analyze metabolic stability (e.g., microsomal assays) to rule out false negatives from rapid degradation .

Q. Q5: How can computational modeling predict the binding mode of N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide to PDK1/Akt signaling targets?

Methodological Answer:

Q. Q6: What are the challenges in scaling up N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide synthesis for in vivo studies?

Methodological Answer:

- Key Issues :

- Low yields in sulfonamide coupling (38–45% in small-scale reactions) due to steric hindrance .

- Purification difficulties from byproducts (e.g., di-sulfonated species).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.